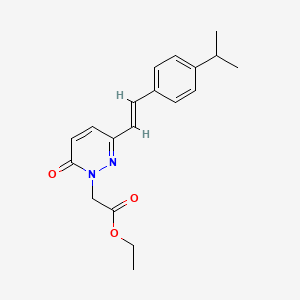

Ethyl 2-(3-(4-isopropylstyryl)-6-oxo-1(6H)-pyridazinyl)acetate

Description

Ethyl 2-(3-(4-isopropylstyryl)-6-oxo-1(6H)-pyridazinyl)acetate is a complex organic compound that belongs to the class of pyridazine derivatives This compound is characterized by the presence of a pyridazine ring, a styryl group, and an ethyl ester functional group

Properties

IUPAC Name |

ethyl 2-[6-oxo-3-[(E)-2-(4-propan-2-ylphenyl)ethenyl]pyridazin-1-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3/c1-4-24-19(23)13-21-18(22)12-11-17(20-21)10-7-15-5-8-16(9-6-15)14(2)3/h5-12,14H,4,13H2,1-3H3/b10-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWKKQEUYOYROKW-JXMROGBWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=O)C=CC(=N1)C=CC2=CC=C(C=C2)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CN1C(=O)C=CC(=N1)/C=C/C2=CC=C(C=C2)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-(4-isopropylstyryl)-6-oxo-1(6H)-pyridazinyl)acetate typically involves multi-step organic reactions. One common method is the Wittig reaction, which is used to form the styryl group. The process begins with the preparation of a phosphonium salt from a bromide precursor and triphenylphosphine in toluene . This intermediate is then reacted with an aldehyde to form the desired styryl compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and high-purity reagents is essential to ensure the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-(4-isopropylstyryl)-6-oxo-1(6H)-pyridazinyl)acetate can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the ester or pyridazine ring positions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Research indicates that Ethyl 2-(3-(4-isopropylstyryl)-6-oxo-1(6H)-pyridazinyl)acetate exhibits various biological activities:

Anticancer Potential

Several studies have evaluated the anticancer properties of compounds containing pyridazine moieties. For instance, derivatives similar to this compound have shown promising results in inhibiting the growth of cancer cell lines, with IC50 values indicating strong activity compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties against various bacterial strains. In vitro studies demonstrated significant efficacy against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents .

Study on Anticancer Activity

A study published in the Tropical Journal of Pharmaceutical Research reported on the synthesis of new derivatives similar to this compound, highlighting their anticancer activity with low IC50 values (e.g., 10.84 µM), indicating potent effects against specific cancer cell lines .

Antimicrobial Evaluation

In another research article, the antimicrobial efficacy of pyridazine derivatives was evaluated using disc diffusion methods against pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that certain synthesized compounds exhibited strong antibacterial activity, supporting their potential use in therapeutic applications .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of Ethyl 2-(3-(4-isopropylstyryl)-6-oxo-1(6H)-pyridazinyl)acetate involves its interaction with specific molecular targets. The compound’s styryl group can participate in π-π interactions with aromatic residues in proteins, while the pyridazine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 2-(3-(4-isopropylstyryl)-6-oxo-1(6H)-pyridazinyl)acetate can be compared with other pyridazine derivatives, such as:

- Ethyl 2-(3-(4-methylstyryl)-6-oxo-1(6H)-pyridazinyl)acetate

- Ethyl 2-(3-(4-ethylstyryl)-6-oxo-1(6H)-pyridazinyl)acetate

These compounds share similar structural features but differ in the substituents on the styryl group. The presence of different substituents can influence the compound’s reactivity, biological activity, and physical properties, making this compound unique in its applications and effects.

Biological Activity

Ethyl 2-(3-(4-isopropylstyryl)-6-oxo-1(6H)-pyridazinyl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: CHNO

Molecular Weight: 312.36 g/mol

CAS Number: 1164564-63-9

The compound features a pyridazine core substituted with an isopropylstyryl group and an ethyl acetate moiety, which may contribute to its biological activity.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. A study on related pyridazine derivatives demonstrated their ability to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase, suggesting that this compound could also possess similar effects.

Antimicrobial Activity

The antimicrobial potential of related compounds has been documented. For instance, studies have shown that certain pyridazine derivatives display activity against Gram-positive and Gram-negative bacteria, as well as antifungal properties. The mode of action typically involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Enzyme Inhibition

This compound may act as an inhibitor of specific enzymes involved in disease processes. Enzyme assays have indicated that certain derivatives can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory responses and cancer progression.

Case Study 1: Anticancer Activity

A study published in Cancer Letters evaluated a series of pyridazine derivatives, including this compound, for their cytotoxic effects on human cancer cell lines. The results showed that the compound induced significant apoptosis in MCF-7 breast cancer cells with an IC value of 15 µM. The study concluded that the compound could be a promising lead for developing new anticancer agents .

Case Study 2: Antimicrobial Efficacy

Another research effort assessed the antimicrobial properties of related pyridazine compounds against various pathogens. This compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL. This suggests its potential application in treating bacterial infections .

Summary of Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.